
5-Fluoro-2,6-dimethoxynicotinic acid
Übersicht
Beschreibung
5-Fluoro-2,6-dimethoxynicotinic acid is a chemical compound with the CAS Number: 2167849-35-4 . It has a molecular weight of 201.15 . The IUPAC name for this compound is 5-fluoro-2,6-dimethoxynicotinic acid .
Molecular Structure Analysis
The InChI code for 5-Fluoro-2,6-dimethoxynicotinic acid is1S/C8H8FNO4/c1-13-6-4(8(11)12)3-5(9)7(10-6)14-2/h3H,1-2H3,(H,11,12) . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
5-Fluoro-2,6-dimethoxynicotinic acid is a solid at ambient temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Structural and Vibrational Studies : A study by Karabacak, Kose, & Kurt (2010) focused on the structures and vibrations of 5-fluoro-salicylic acid, which shares a similar fluorine substitution as 5-Fluoro-2,6-dimethoxynicotinic acid. This research utilized Fourier transform infrared and Raman spectra to analyze molecular structures and vibrations.
Synthesis and Biochemical Effects : A study by Ducep, Navé, & Zimmermann (1994) described the synthesis of fluorinated derivatives of eicosatrienoic and arachidonic acids. This research highlights the role of fluorine substitution in biochemical processes, which is relevant to understanding the effects of 5-Fluoro-2,6-dimethoxynicotinic acid.
Application in Fluorographic Detection : Research by Skinner & Griswold (1983) explored a fluorographic procedure using acetic acid for detecting radioactivity in polyacrylamide gels. This technique can be pertinent to studying compounds like 5-Fluoro-2,6-dimethoxynicotinic acid in biological samples.
Biological Properties in Adrenergic Systems : A study by Kirk et al. (1979) on ring-fluorinated norepinephrines, which included the synthesis of 5-fluoro- and 6-fluorodimethoxybenzaldehydes, provided insights into the impact of fluorine substitution on biological properties, particularly in adrenergic systems.
Magnetic Resonance Probes for Cell Detection : Research by Bruemmer et al. (2014) developed reaction-based probes, including 5-fluoroisatin, for detecting peroxynitrite in living cells using magnetic resonance spectroscopy. This study underscores the potential of fluorinated compounds in live-cell detection.
Clinical Use in Cancer Chemotherapy : Heidelberger & Ansfield (1963) reviewed the clinical applications of fluorinated pyrimidines in cancer chemotherapy, emphasizing their distribution and metabolic fate. This research highlights the therapeutic potential of fluorinated compounds in oncology.
Inhibitors of Hydrolytic Enzymes : A study by Gelb, Svaren, & Abeles (1985) on fluoro ketone inhibitors of hydrolytic enzymes showcased the use of fluoro ketones as potent enzyme inhibitors. This suggests the relevance of fluorine-containing compounds in enzyme inhibition.
Electrochemical Charge Storage Materials : Research by Wang et al. (2019) developed high-performance poly(5-fluoroindole) as an electrochemical charge storage material. This illustrates the potential of fluorinated polymers in technological applications.
Anticancer Agent : The study by Hamoir et al. (1989) on the synthesis of the cyclic dimer of 5-fluoro-2′-deoxyuridylic acid highlighted its potential as a potent anticancer agent.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302+H312+H332;H315;H319;H335, indicating potential hazards upon ingestion, skin contact, inhalation, and eye contact . Precautionary statements include P271;P261;P280, suggesting measures to minimize exposure and risks .
Eigenschaften
IUPAC Name |
5-fluoro-2,6-dimethoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4/c1-13-6-4(8(11)12)3-5(9)7(10-6)14-2/h3H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRNHDLQKPNBEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)OC)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2,6-dimethoxynicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide](/img/structure/B1415231.png)
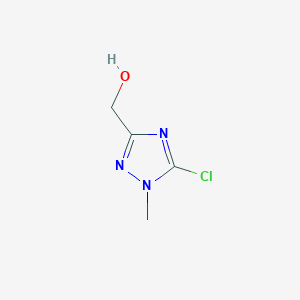
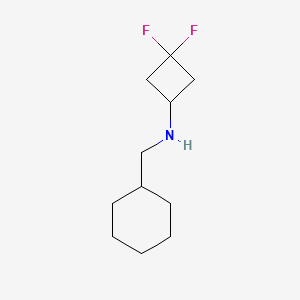

![5-Ethyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1415237.png)
![3-Phenyl-6,7,8,8a-tetrahydro-4h,5ah-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride](/img/structure/B1415238.png)
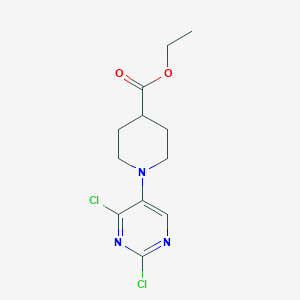

![5-Isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1415247.png)
![N-[(2S,4R)-2-(3-Aminophenyl)tetrahydro-2h-pyran-4-yl]acetamide](/img/structure/B1415249.png)
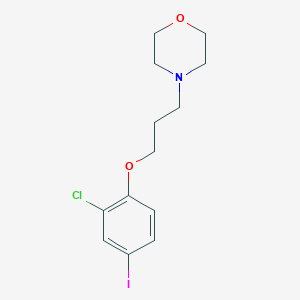
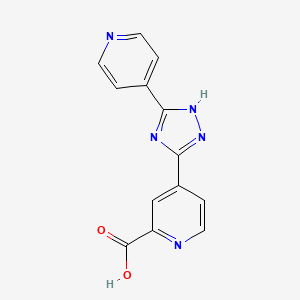
![4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine](/img/structure/B1415252.png)
![2-({[2-Methyl-3-(trifluoromethyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B1415253.png)